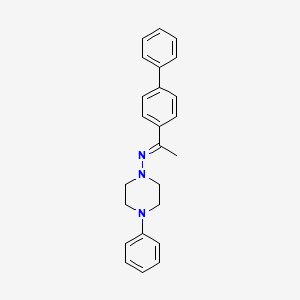methanone](/img/structure/B11675527.png)
[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL is a complex organic compound with significant applications in various scientific fields It is characterized by its unique molecular structure, which includes a benzoyl group, a methyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of an indole derivative with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by methylation using methyl iodide and a base like potassium carbonate. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-BENZOYL-2-METHYL-1-PHENYL-1H-INDOL-5-OL: Similar structure but lacks the 2-methylphenyl group.
3-BENZOYL-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOL-5-OL: Similar structure with a different position of the methyl group on the phenyl ring.
Uniqueness
3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL is unique due to the specific positioning of the methyl and benzoyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C23H19NO2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[5-hydroxy-2-methyl-1-(2-methylphenyl)indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C23H19NO2/c1-15-8-6-7-11-20(15)24-16(2)22(19-14-18(25)12-13-21(19)24)23(26)17-9-4-3-5-10-17/h3-14,25H,1-2H3 |
InChI Key |
QUOYKFPUEKNPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675448.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11675453.png)

![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675469.png)
![4-{(1E)-1-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11675475.png)
![4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate](/img/structure/B11675488.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide](/img/structure/B11675492.png)
![2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675494.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11675495.png)
![1-methyl-7-(phenylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11675496.png)
![4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,3-diol](/img/structure/B11675497.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675503.png)
![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11675511.png)
![{4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11675514.png)
